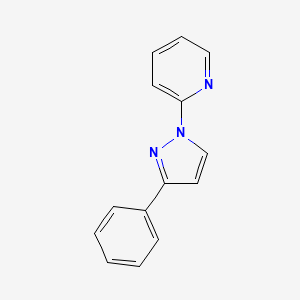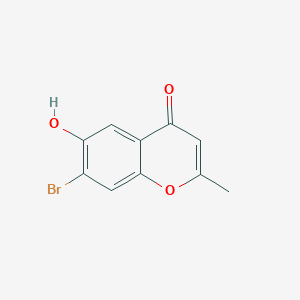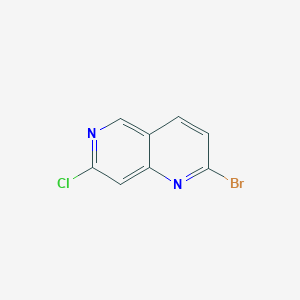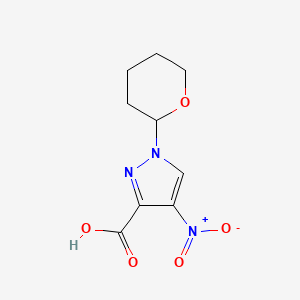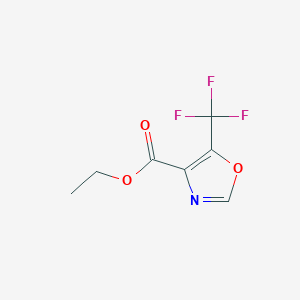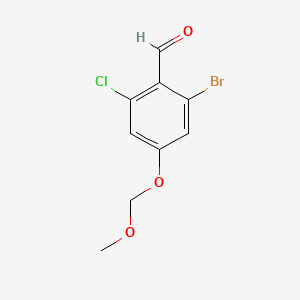
1-Chloro-2-(chloromethyl)-3-ethoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2-(chloromethyl)-3-ethoxybenzene is an organic compound with the molecular formula C9H10Cl2O. It is a derivative of benzene, where the benzene ring is substituted with a chloro group, a chloromethyl group, and an ethoxy group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-2-(chloromethyl)-3-ethoxybenzene can be synthesized through several methods. One common approach involves the chloromethylation of 3-ethoxybenzene using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds via the formation of a chloromethyl carbocation intermediate, which then reacts with the benzene ring to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale chloromethylation reactions. These reactions are carried out in continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions helps to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-2-(chloromethyl)-3-ethoxybenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chloro group can be reduced to form the corresponding ethyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products
Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.
Oxidation: Aldehydes, carboxylic acids, and ketones.
Reduction: Ethyl-substituted benzene derivatives.
Scientific Research Applications
1-Chloro-2-(chloromethyl)-3-ethoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving halogenated compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 1-chloro-2-(chloromethyl)-3-ethoxybenzene involves its reactivity towards nucleophiles and electrophiles. The chloro and chloromethyl groups are electron-withdrawing, making the benzene ring more susceptible to nucleophilic attack. The ethoxy group, being an electron-donating group, can stabilize carbocation intermediates formed during reactions. These properties make the compound versatile in various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-2-(chloromethyl)benzene: Lacks the ethoxy group, making it less reactive towards nucleophiles.
1-Chloro-3-ethoxybenzene: Lacks the chloromethyl group, resulting in different reactivity patterns.
2-Chloro-1-(chloromethyl)-4-ethoxybenzene: Positional isomer with different reactivity due to the position of substituents.
Uniqueness
1-Chloro-2-(chloromethyl)-3-ethoxybenzene is unique due to the presence of both electron-withdrawing and electron-donating groups on the benzene ring. This combination allows for a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Properties
CAS No. |
422518-42-1 |
|---|---|
Molecular Formula |
C9H10Cl2O |
Molecular Weight |
205.08 g/mol |
IUPAC Name |
1-chloro-2-(chloromethyl)-3-ethoxybenzene |
InChI |
InChI=1S/C9H10Cl2O/c1-2-12-9-5-3-4-8(11)7(9)6-10/h3-5H,2,6H2,1H3 |
InChI Key |
PHQKPTUMYZCVMM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC=C1)Cl)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2R)-2-[(4-bromophenyl)sulfonylamino]-3-phenylpropyl] (2S)-2-benzamido-3-phenylpropanoate](/img/structure/B13922224.png)


